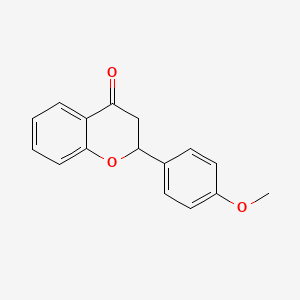

4'-Methoxyflavanone

Description

This compound has been reported in Dianthus caryophyllus with data available.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUYUYOXCGBABP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80914217 | |

| Record name | 2-(4-Methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-08-0, 97005-76-0 | |

| Record name | 4'-Methoxyflavanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Methoxyflavanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4'-Methoxyflavanone: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxyflavanone is a naturally occurring flavanone, a class of flavonoids, that has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its known natural sources, detailed methodologies for its isolation and purification, and an in-depth look at its interaction with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in a limited number of plant species. The primary documented sources are:

-

Ammopiptanthus mongolicus : A flowering plant species in the family Fabaceae, native to the deserts of Mongolia and China.

-

Cullen corylifolium (syn. Psoralea corylifolia) : Commonly known as babchi, this plant is used in traditional Chinese and Indian medicine. Its seeds are a known source of various flavonoids, including this compound.[1]

While other related methoxyflavonoids are found in citrus fruits and other plants, the specific presence of this compound is most clearly established in the aforementioned species.

Quantitative Data

Specific quantitative data for the yield of this compound from its natural sources is not extensively reported in publicly available literature. However, analysis of related compounds from Psoralea corylifolia provides an indication of the potential yields of flavonoids from this plant. The following table summarizes the content of several quantified compounds from a 70% ethanol extract of Psoralea corylifolia seeds.

| Compound | Amount (mg/g of dried seeds) |

| Bakuchiol | 11.71 |

| Psoralen | 1.90 |

| Neobavaisoflavone | 1.32 |

| Isobavachalcone | 0.74 |

Data from a study on the quantitative analysis of major components in Psoralea corylifolia seeds. It is important to note that the yield of this compound may differ.[2]

Experimental Protocols: Isolation and Purification of this compound

The following is a generalized experimental protocol for the extraction and isolation of this compound from plant material, based on common techniques for flavonoid separation. This protocol should be optimized based on the specific plant matrix and available laboratory equipment.

1. Plant Material Preparation and Extraction

-

Objective: To prepare the plant material and extract a crude mixture of compounds, including this compound.

-

Materials:

-

Dried and powdered plant material (e.g., seeds of Cullen corylifolium)

-

Methanol or Ethanol (95%)

-

Soxhlet apparatus or large glass container for maceration

-

Rotary evaporator

-

-

Procedure:

-

Maceration: a. Weigh a known amount of the powdered plant material (e.g., 100 g). b. Suspend the powder in a suitable volume of 95% ethanol (e.g., 1 L) in a sealed container. c. Allow the mixture to stand at room temperature for 3-5 days with occasional agitation. d. Filter the mixture through Whatman No. 1 filter paper. e. Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

-

Soxhlet Extraction (Alternative): a. Place the powdered plant material into a thimble. b. Extract with methanol or ethanol in a Soxhlet apparatus for 6-8 hours. c. Concentrate the resulting extract using a rotary evaporator.

-

2. Fractionation of the Crude Extract

-

Objective: To separate the crude extract into fractions of varying polarity to enrich for this compound.

-

Materials:

-

Crude extract

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Solvents of varying polarity (e.g., n-hexane, ethyl acetate, methanol)

-

-

Procedure:

-

Prepare a silica gel slurry in n-hexane and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of n-hexane and load it onto the column.

-

Elute the column sequentially with solvents of increasing polarity, starting with n-hexane, followed by mixtures of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 1:1), then pure ethyl acetate, and finally methanol.

-

Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

-

3. Isolation and Purification by Column Chromatography

-

Objective: To isolate this compound from the enriched fraction.

-

Materials:

-

Enriched fraction containing this compound

-

Silica gel (200-300 mesh) for column chromatography

-

Glass column

-

Elution solvents (optimized based on TLC, e.g., a gradient of n-hexane and ethyl acetate)

-

-

Procedure:

-

Pack a new silica gel column with the finer mesh silica gel.

-

Load the enriched fraction onto the column.

-

Elute the column with the optimized solvent system.

-

Monitor the collected fractions by TLC, using a reference standard of this compound if available.

-

Combine the fractions containing pure this compound.

-

Evaporate the solvent to obtain the purified compound.

-

4. Structure Elucidation

-

Objective: To confirm the identity and purity of the isolated compound.

-

Methods:

-

Spectroscopic Analysis: Utilize Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS) to confirm the structure of this compound.

-

Chromatographic Analysis: Use High-Performance Liquid Chromatography (HPLC) to assess the purity of the isolated compound.

-

Signaling Pathways Modulated by this compound

This compound and related methoxyflavonoids have been shown to interact with several key signaling pathways implicated in cell survival, proliferation, and death.

Inhibition of the Parthanatos Pathway

This compound has been identified as a novel inhibitor of parthanatos, a form of programmed cell death. It exerts its neuroprotective effects by reducing the synthesis and accumulation of poly (ADP-ribose) (PAR) polymer, a key step in the parthanatos cascade.[2] This suggests a direct or indirect inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1).

Caption: Inhibition of the Parthanatos Pathway by this compound.

Modulation of the PI3K/Akt Signaling Pathway

While direct studies on this compound are limited, other methoxyflavonoids have been shown to suppress the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis. It is plausible that this compound shares this mechanism, likely by inhibiting the phosphorylation and subsequent activation of Akt.

Caption: Postulated Inhibition of the PI3K/Akt Pathway by this compound.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes cascades such as ERK and JNK, is another critical regulator of cellular processes like proliferation, differentiation, and apoptosis. Studies on related methoxyflavonoids suggest an inhibitory effect on this pathway, often by reducing the phosphorylation of key kinases like ERK and JNK. This compound may act similarly to suppress aberrant cell signaling.

Caption: Postulated Inhibition of the MAPK Pathway by this compound.

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery and development. Its presence in medicinal plants and its activity in key cellular pathways highlight its potential as a lead compound. This technical guide provides a foundational understanding of its natural sources, a practical approach to its isolation, and insights into its molecular mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential, including more detailed quantitative analysis from its natural sources and in-depth mechanistic studies of its interactions with cellular targets.

References

- 1. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4'-Methoxyflavanone: Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4'-Methoxyflavanone, a flavonoid compound with potential applications in metabolic regulation, cardiovascular disease prevention, and neuroprotection.

Chemical Structure and Identification

This compound is a member of the flavanone class of flavonoids, characterized by a C6-C3-C6 skeleton. The structure consists of a chromanone ring system (A and C rings) with a phenyl group (B ring) attached at the 2-position. A methoxy group is substituted at the 4'-position of the B ring.

Systematic Name: 2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one[1] Synonyms: this compound, 2-(4-methoxyphenyl)chroman-4-one

Key Structural Identifiers:

-

CAS Number: 97005-76-0[1]

-

Molecular Formula: C16H14O3[1]

-

Molecular Weight: 254.28 g/mol [1]

-

SMILES: COC1=CC=C(C=C1)C2CC(=O)C3=CC=CC=C3O2

-

InChI: InChI=1S/C16H14O3/c1-19-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)18-16/h2-9,16H,10H2,1H3

A related compound, 4'-Methoxyflavone, is similar in structure but possesses a double bond between the C2 and C3 positions of the C ring. Its IUPAC name is 2-(4-methoxyphenyl)chromen-4-one and its molecular formula is C16H12O3.[2]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in research and development.

| Property | Value | Source |

| Physical State | White to off-white solid | [1] |

| Melting Point | 155-158 °C | [1] |

| Boiling Point | 421.8 ± 45.0 °C (Predicted) | [1] |

| Density | 1.199 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in DMSO | [3] |

Synthesis and Characterization

The synthesis of this compound can be achieved through the Claisen-Schmidt condensation of 2'-hydroxyacetophenone and 4-methoxybenzaldehyde to form a chalcone, followed by an intramolecular cyclization.

A general experimental protocol for the synthesis is as follows:

Step 1: Synthesis of 4'-methoxy-2-hydroxychalcone

-

Dissolve 2'-hydroxyacetophenone and 4-methoxybenzaldehyde in ethanol.

-

Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise to the mixture at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.

-

Filter, wash the precipitate with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Cyclization to this compound

-

Dissolve the purified chalcone in a suitable solvent such as ethanol or a mixture of ethanol and an acid catalyst (e.g., sulfuric acid or hydrochloric acid).

-

Reflux the mixture for several hours. The progress of the cyclization can be monitored by TLC.

-

After completion, cool the reaction mixture and pour it into water to precipitate the flavanone.

-

Filter the solid, wash with water, and dry.

-

Purify the crude this compound by recrystallization from a solvent like ethanol or methanol.

Characterization: The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:

-

¹H NMR and ¹³C NMR: To elucidate the chemical structure and confirm the presence of all protons and carbons in their expected environments.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl group of the chromanone ring and the ether linkage of the methoxy group.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima. For the related 4'-Methoxyflavone, a λmax of 319 nm in methanol has been reported.[3]

Potential Biological Activities and Applications

This compound has been isolated from the natural fungus Isaria fumosorosea and has been investigated for its potential to regulate metabolic disorders, prevent cardiovascular disease, and protect neurons.[1] Flavonoids, in general, are known for their antioxidant, anti-inflammatory, and other health-beneficial properties. The related compound 4'-hydroxyflavanone is an inhibitor of sterol regulatory element-binding proteins (SREBPs), which are transcription factors that control lipid homeostasis, suggesting potential applications against fatty liver disease and dyslipidemia.[4]

Caption: Synthetic pathway of this compound.

This guide provides foundational information for researchers and professionals working with this compound. Further investigation into its biological mechanisms and potential therapeutic applications is warranted.

References

The Core Biosynthesis of 4'-Methoxyflavanone in Plants: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the biosynthesis of 4'-methoxyflavanone, a methylated flavonoid with significant pharmacological potential. Tailored for researchers, scientists, and drug development professionals, this document details the enzymatic pathway, presents quantitative kinetic data, and offers comprehensive experimental protocols for key analytical techniques. Furthermore, it visualizes the core biosynthetic pathway, its transcriptional regulation, and a typical experimental workflow using Graphviz diagrams to facilitate a deeper understanding of the molecular processes involved.

Introduction

Flavonoids are a diverse class of plant secondary metabolites renowned for their wide array of biological activities. Among these, methylated flavonoids often exhibit enhanced bioavailability and bioactivity. This compound, a derivative of the flavanone naringenin, is of particular interest due to its potential therapeutic properties. Its biosynthesis in plants is a multi-step process that begins with the general phenylpropanoid pathway and culminates in a specific methylation event. A thorough understanding of this pathway is crucial for its potential manipulation in metabolic engineering and for the development of novel pharmaceuticals. This guide serves as a comprehensive resource for the scientific community engaged in the study and application of this promising natural compound.

The this compound Biosynthesis Pathway

The synthesis of this compound is an extension of the general flavonoid biosynthesis pathway. The core pathway involves the sequential action of several key enzymes, transforming L-phenylalanine into the final methylated flavanone.

The journey from the primary metabolite L-phenylalanine to this compound is a well-defined enzymatic cascade. It begins with the general phenylpropanoid pathway, which produces p-coumaroyl-CoA. This precursor then enters the flavonoid-specific pathway. Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Subsequently, chalcone isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone to produce the flavanone naringenin. The final and defining step in the biosynthesis of this compound is the methylation of the 4'-hydroxyl group of naringenin. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, namely flavonoid 4'-O-methyltransferase (F4'OMT).

Quantitative Data: Enzyme Kinetics

The efficiency of the enzymatic reactions in the this compound biosynthesis pathway can be quantified by their kinetic parameters. While data for a dedicated 4'-O-methyltransferase acting solely on flavanones is limited, the following table summarizes the kinetic properties of several characterized flavonoid O-methyltransferases from different plant species, which exhibit activity towards naringenin or other relevant flavonoids. These values provide a comparative basis for understanding the catalytic efficiency of these enzymes.

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol min-1 mg-1) | kcat (min-1) | kcat/Km (M-1 s-1) | Reference |

| Perilla frutescens (PfOMT3) | Naringenin | 13.40 ± 1.29 | 51.65 ± 1.21 | 2.116 | 2.632 x 103 | [1] |

| Dianthus caryophyllus (F 4'-OMT) | Kaempferol | 1.7 | 95.2 µmol min-1 mg-1 | - | - | [2] |

| Citrus reticulata (CrOMT2) | Eriodictyol | 4.6 | - | - | 1650.8 | [3] |

| Chrysosplenium americanum (pF3'OMT) | 3,7,4'-trimethylquercetin | 7.2 | - | - | - | [4] |

Note: The kinetic parameters can vary depending on the specific enzyme isoform, plant species, and assay conditions. The data presented here are for comparative purposes.

Transcriptional Regulation of the Pathway

The biosynthesis of this compound is tightly regulated at the transcriptional level, often in response to developmental cues and environmental stimuli such as UV radiation and pathogen attack. The expression of the biosynthetic genes, including CHS, CHI, and F4'OMT, is controlled by a complex interplay of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. These transcription factors can form a regulatory complex (MBW complex) that binds to the promoter regions of the target genes and activates their transcription.[5]

For instance, exposure to UV-B radiation can trigger a signaling cascade that leads to the accumulation of flavonoids as a protective mechanism.[6][7][8][9] Similarly, plant defense hormones like jasmonic acid (JA) can induce the expression of flavonoid biosynthetic genes in response to pathogen infection or herbivory.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound biosynthesis.

Expression and Purification of Recombinant Flavonoid 4'-O-Methyltransferase (F4'OMT)

This protocol describes the expression of a His-tagged F4'OMT in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

-

Cloning and Transformation:

-

Amplify the full-length coding sequence of the target F4'OMT gene from plant cDNA.

-

Clone the PCR product into a suitable expression vector (e.g., pET-28a(+)) containing an N-terminal His6-tag.

-

Transform the resulting plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).

-

-

Protein Expression:

-

Inoculate a single colony of transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

-

Continue to culture for 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

-

Cell Lysis and Lysate Preparation:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

-

-

Protein Purification:

-

Equilibrate a Ni-NTA affinity column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove unbound proteins.

-

Elute the His-tagged F4'OMT with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Collect the elution fractions and analyze them by SDS-PAGE to assess purity.

-

Pool the fractions containing the purified protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Enzyme Assay for Flavonoid 4'-O-Methyltransferase (F4'OMT)

This assay measures the activity of F4'OMT by quantifying the formation of the methylated product, this compound.

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

100 µM Naringenin (substrate, dissolved in DMSO)

-

200 µM S-adenosyl-L-methionine (SAM) (methyl donor)

-

Purified recombinant F4'OMT (e.g., 1-5 µg)

-

-

The final reaction volume is typically 50-100 µL.

-

-

Reaction Incubation:

-

Initiate the reaction by adding the enzyme to the pre-warmed reaction mixture.

-

Incubate at 30°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding an equal volume of ice-cold ethyl acetate containing a small amount of acetic acid (e.g., 1%).

-

Vortex vigorously to extract the flavonoids into the organic phase.

-

Centrifuge to separate the phases.

-

Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

-

Analysis:

-

Resuspend the dried extract in a known volume of methanol or the initial mobile phase for HPLC analysis.

-

Quantify the amount of this compound produced by comparing its peak area to a standard curve of the authentic compound.

-

HPLC Analysis of Naringenin and this compound

This protocol outlines a reverse-phase HPLC method for the separation and quantification of the substrate (naringenin) and the product (this compound).

-

Instrumentation and Column:

-

HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

-

Mobile Phase and Gradient:

-

Solvent A: Water with 0.1% formic acid or acetic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

-

A typical gradient elution could be:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30-35 min: 80% to 20% B

-

35-40 min: 20% B (re-equilibration)

-

-

The flow rate is typically 1.0 mL/min.

-

-

Detection:

-

Monitor the elution profile at a wavelength of approximately 280 nm, which is near the absorption maximum for flavanones.

-

-

Quantification:

-

Prepare standard solutions of naringenin and this compound of known concentrations.

-

Generate a standard curve by plotting the peak area against the concentration for each compound.

-

Determine the concentration of the substrate and product in the experimental samples by interpolating their peak areas from the respective standard curves.

-

Experimental Workflow

The characterization of the this compound biosynthesis pathway typically follows a structured experimental workflow, from gene identification to in-depth enzymatic and regulatory analysis.

Conclusion

The biosynthesis of this compound represents a key enzymatic pathway for the production of a potentially valuable bioactive compound in plants. This technical guide has provided a detailed overview of the core biosynthetic steps, the kinetics of the involved enzymes, and the intricate transcriptional regulatory networks. The inclusion of detailed experimental protocols and visual diagrams aims to equip researchers with the necessary tools and knowledge to further investigate this pathway. Future research in this area will likely focus on the identification and characterization of novel F4'OMTs with high specificity and efficiency, the elucidation of the precise signaling cascades that govern their expression, and the application of synthetic biology approaches to enhance the production of this compound in microbial or plant-based systems for pharmaceutical and nutraceutical applications.

References

- 1. Function and Mechanism of Jasmonic Acid in Plant Responses to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutational Analysis of a Wheat O-methyltransferase Involved in Flavonoid Metabolism [escholarship.org]

- 5. Identification of One O-Methyltransferase Gene Involved in Methylated Flavonoid Biosynthesis Related to the UV-B Irradiation Response in Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UV-B induces the expression of flavonoid biosynthetic pathways in blueberry (Vaccinium corymbosum) calli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of One O-Methyltransferase Gene Involved in Methylated Flavonoid Biosynthesis Related to the UV-B Irradiation Response in Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products [mdpi.com]

4'-Methoxyflavanone: An In-depth Technical Guide to its Antioxidant and Radical Scavenging Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse group of polyphenolic compounds of plant origin, have garnered significant attention for their potential therapeutic applications, largely attributed to their antioxidant properties. Among these, flavanones represent a key subclass characterized by a saturated C2-C3 bond in the C-ring. 4'-Methoxyflavanone, a derivative of the flavanone backbone with a methoxy group at the 4' position of the B-ring, has emerged as a compound of interest. This technical guide provides a comprehensive overview of the antioxidant and radical scavenging activities of this compound, detailing its potential mechanisms of action, relevant experimental protocols, and a summary of available quantitative data.

The antioxidant capacity of flavonoids is intrinsically linked to their chemical structure. The presence and arrangement of hydroxyl (-OH) and methoxy (-OCH3) groups on the A and B rings are critical determinants of their ability to scavenge free radicals and chelate transition metals.[1][2] Generally, hydroxyl groups are considered essential for potent radical scavenging activity, as they can donate a hydrogen atom to stabilize a radical species.[1] Methoxy groups, while contributing to the lipophilicity of the molecule, are often associated with a decrease in direct radical scavenging activity compared to their hydroxylated counterparts.[3] However, methoxylation can influence the metabolic stability and bioavailability of flavonoids, which may, in turn, affect their overall in vivo antioxidant efficacy.

This guide will delve into the specifics of this compound's antioxidant profile by examining its performance in common in vitro assays, exploring the potential signaling pathways it may modulate, and providing detailed methodologies for researchers to conduct their own investigations.

Quantitative Antioxidant and Radical Scavenging Data

The following tables summarize the available quantitative data for the antioxidant activity of this compound and related flavonoids. A direct comparison highlights the influence of the 4'-methoxy substitution on its radical scavenging capabilities.

Table 1: DPPH Radical Scavenging Activity

| Compound | IC50 (µg/mL) | IC50 (µM) | Reference Compound | IC50 (µg/mL) | Source |

| This compound | Data not available | Data not available | |||

| 2',4',4-Trihydroxychalcone | 26.55 ± 0.55 | 97.5 | Donepezil | 28.94 ± 1.76 | [1] |

| Methanolic Extract (Bergenia purpurascens) | 19.86 | Gallic Acid | 38.61 | [4] | |

| Aqueous Extract (Bergenia purpurascens) | 295.91 | [4] | |||

| Methanolic Extract (Vernonia amygdalina) | 94.92 | Ascorbic Acid | 127.737 | [5] | |

| Ethanolic Extract (Vernonia amygdalina) | 94.83 | [5] | |||

| Aqueous Extract (Vernonia amygdalina) | 111.4 | [5] |

Table 2: ABTS Radical Scavenging Activity

| Compound | TEAC (Trolox Equivalents) | IC50 (µg/mL) | Reference Compound | Source |

| This compound | Data not available | Data not available | ||

| Methanolic Extract (Vernonia amygdalina) | 179.8 | Ascorbic Acid | [5] | |

| Ethanolic Extract (Vernonia amygdalina) | 256.9 | [5] | ||

| Aqueous Extract (Vernonia amygdalina) | 334.3 | [5] | ||

| Gallic Acid Hydrate | 1.03 ± 0.25 | [6] | ||

| (+)-Catechin Hydrate | 3.12 ± 0.51 | [6] | ||

| Kaempferol | 3.70 ± 0.15 | [6] |

Table 3: Ferric Reducing Antioxidant Power (FRAP)

| Compound | FRAP Value (µmol Fe(II)/100 g) | Source |

| This compound | Data not available | |

| Methanolic Extract (Bergenia purpurascens) | 15.82 | [4] |

| Aqueous Extract (Bergenia purpurascens) | 2.58 | [4] |

Note: The absence of direct quantitative data for this compound in the searched literature necessitates further experimental investigation to accurately determine its in vitro antioxidant capacity.

Potential Signaling Pathways in Antioxidant Action

While direct evidence for this compound is still emerging, the antioxidant effects of flavonoids are often mediated through the modulation of key cellular signaling pathways. Based on studies of related methoxyflavones, the following pathways are likely to be relevant to the biological antioxidant activity of this compound.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[7][8] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes. Several methoxyflavones have been shown to activate the Nrf2 pathway.[9][10]

References

- 1. mdpi.com [mdpi.com]

- 2. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 7-methoxyflavanone alleviates neuroinflammation in lipopolysaccharide-stimulated microglial cells by inhibiting TLR4/MyD88/MAPK signalling and activating the Nrf2/NQO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Vitro Anti-inflammatory Properties of 4'-Methoxyflavanone: A Technical Guide

Introduction: Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Flavonoids, a class of natural compounds, have garnered significant attention for their potential therapeutic properties, including anti-inflammatory effects. Within this class, methoxylated flavonoids are noted for their enhanced metabolic stability and bioavailability. This technical guide focuses on the in vitro anti-inflammatory properties of 4'-Methoxyflavanone and related methoxyflavonoids. While direct and extensive research specifically on this compound is limited, this document synthesizes findings from closely related methoxyflavonoids to provide a comprehensive overview of their mechanisms of action, supported by detailed experimental protocols and quantitative data. The primary model discussed involves lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a standard for in vitro inflammation studies.

Core Mechanisms of Action: Inhibition of Key Inflammatory Pathways

The anti-inflammatory effects of methoxyflavonoids are primarily attributed to their ability to modulate key signaling pathways and suppress the production of pro-inflammatory mediators. Macrophages, when activated by stimuli like LPS, trigger a cascade of events leading to the expression of inflammatory genes.[1] Methoxyflavonoids intervene at several points in this cascade.

The two principal signaling pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]

The NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of inflammation.[1] In resting cells, it is held inactive in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate into the nucleus.[1][3] Once in the nucleus, p65 initiates the transcription of genes for pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[1][4]

Studies on various methoxyflavonoids demonstrate their ability to suppress this pathway by inhibiting the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of p65.[1][4]

The MAPK Signaling Pathway

The MAPK pathway, comprising cascades like ERK, p38, and JNK, is another critical regulator of the inflammatory response.[1] LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors that promote the expression of pro-inflammatory genes.[2] The MAPK pathway is known to regulate the expression of iNOS and COX-2.[1] Evidence suggests that certain methoxyflavonoids exert their anti-inflammatory effects by inhibiting the phosphorylation of one or more of the key MAPK proteins (ERK, p38, JNK).[1]

References

- 1. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4'-bromo-5,6,7-trimethoxyflavone represses lipopolysaccharide-induced iNOS and COX-2 expressions by suppressing the NF-κB signaling pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Effects of 4'-Methoxyflavanone in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of 4'-Methoxyflavanone (4'MF), a promising flavonoid compound. It summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Neurodegenerative diseases represent a significant and growing global health challenge. A key pathological feature in many of these conditions is the progressive loss of neuronal structure and function. Flavonoids, a class of polyphenolic compounds found in plants, have garnered considerable attention for their potential neuroprotective properties, attributed to their antioxidant and anti-inflammatory activities.[1] Among these, this compound (4'MF) has emerged as a particularly interesting candidate for neurotherapeutic development.

This guide focuses on the demonstrated neuroprotective effects of 4'MF in neuronal cells, with a particular emphasis on its mechanism of action in inhibiting parthanatos, a specific form of programmed cell death.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies investigating the neuroprotective effects of this compound.

Table 1: Neuroprotective Efficacy of this compound against MNNG-Induced Toxicity

| Cell Line | Inducing Agent | 4'MF Concentration (μM) | Outcome | Efficacy (EC₅₀) | Reference |

| HeLa | MNNG | 10, 20, 25 | Prevents decrease in cell viability | 10.41 ± 1.31 μM | [2] |

| SH-SY5Y | MNNG | 10, 20, 25 | Significant protection against viability reduction | 11.41 ± 1.04 μM | [2] |

MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) is a DNA-alkylating agent that induces parthanatos.[2]

Table 2: Neuroprotective Efficacy of this compound against NMDA-Induced Neuronal Death

| Cell Type | Inducing Agent | 4'MF Concentration (μM) | Outcome | Reference |

| Primary Cortical Neurons | NMDA | 25, 100 | Concentration-dependent reduction in neuronal death; abolished at 100 μM | [2] |

NMDA (N-methyl-D-aspartate) is an agonist for the NMDA receptor, and its overactivation leads to excitotoxicity and neuronal death.[1][2]

Core Mechanism of Action: Inhibition of Parthanatos

This compound exerts its neuroprotective effects primarily by inhibiting parthanatos, a form of regulated cell death triggered by the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1).[2] This pathway is distinct from other forms of cell death like apoptosis.

Signaling Pathway

The overactivation of PARP-1 in response to extensive DNA damage leads to the synthesis and accumulation of poly(ADP-ribose) polymers (PAR), which in turn triggers downstream events culminating in cell death.[2] 4'MF has been shown to reduce the synthesis and accumulation of these PAR polymers, thereby protecting neuronal cells.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's neuroprotective effects.

Cell Culture

-

HeLa and SH-SY5Y Cells: These cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin antibiotic combination. The cells were maintained in a humidified atmosphere at 37°C with 5% CO₂.[2]

-

Primary Cortical Neuronal Cultures: Primary neuronal cultures were prepared from gestational day 15–16 (E15-E16) fetal CD1 mice. To inhibit glial proliferation, 5-fluoro-2'-deoxyuridine (30 μM) was added to the growth medium at 3–4 days in vitro. These cultures, comprising at least 80% neurons, were used for experiments at 12–14 days in vitro.[2]

Induction of Neuronal Death

-

MNNG-Induced Parthanatos: HeLa and SH-SY5Y cells were treated with N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) to induce parthanatos.[2]

-

NMDA-Induced Excitotoxicity: Primary neuronal cultures were exposed to NMDA, freshly prepared in a control salt solution (CSS) containing 120 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 25 mM Tris-HCl (pH 7.4), and 20 mM D-glucose. 10 μM glycine was added as a co-agonist for the NMDA receptor. The treatment duration was 5 minutes.[2]

Assessment of Neuroprotection

-

Cell Viability Assays: The protective effects of 4'MF against MNNG-induced toxicity in HeLa and SH-SY5Y cells were assessed by measuring cell viability.[2]

-

Live/Dead Cell Staining: To quantify neuronal death in primary cultures, cells were stained with Propidium Iodide (PI) for dead cells (red) and Hoechst 33342 for all cell nuclei (blue). Cell death was calculated as the percentage of PI-stained cells relative to the total number of Hoechst-stained cells. At least three separate fields were counted for each treatment condition.[2]

High-Throughput Screening Workflow

This compound was identified as a neuroprotective agent through a high-throughput screening process.

Other Neuroprotective Mechanisms of Methoxyflavones

While the inhibition of parthanatos is a key mechanism for 4'MF, other methoxyflavones have been shown to exert neuroprotective effects through various pathways, suggesting a broader potential for this class of compounds. These mechanisms include:

-

Anti-inflammatory Effects: Methoxyflavones like 6-methoxyflavone and 7-methoxyflavanone have been shown to suppress neuroinflammation in microglial cells by inhibiting pathways such as TLR4/MyD88/MAPK and activating the Nrf2/NQO-1 pathway.[3][4]

-

Antioxidant Activity: Several methoxyflavones exhibit antioxidant properties, reducing oxidative stress which is a common factor in neurodegeneration.[5][6]

-

Modulation of Signaling Pathways: Methoxyflavones can influence various signaling pathways involved in neuronal survival and function, including the PI3K/Akt and MAPK pathways.[1][7]

Conclusion and Future Directions

This compound has demonstrated significant neuroprotective effects in preclinical models by inhibiting the parthanatos cell death pathway. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further investigation. Future research should focus on in vivo studies to validate these findings and to assess the pharmacokinetic and safety profiles of 4'MF. The multifaceted neuroprotective mechanisms exhibited by the broader class of methoxyflavones suggest that these compounds represent a promising avenue for the development of novel therapeutics for a range of neurodegenerative disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-methoxyflavone suppresses neuroinflammation in lipopolysaccharide- stimulated microglia through the inhibition of TLR4/MyD88/p38 MAPK/NF-κB dependent pathways and the activation of HO-1/NQO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-methoxyflavanone alleviates neuroinflammation in lipopolysaccharide-stimulated microglial cells by inhibiting TLR4/MyD88/MAPK signalling and activating the Nrf2/NQO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect - PMC [pmc.ncbi.nlm.nih.gov]

The Anticancer Potential of 4'-Methoxy-Substituted Flavonoids Against Breast Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered significant attention for their diverse pharmacological activities, including potent anticancer properties. Among these, methoxyflavones, characterized by the presence of one or more methoxy groups on the flavonoid skeleton, have demonstrated promising cytotoxic and pro-apoptotic effects against various cancer cell lines. This technical guide delves into the anticancer potential of 4'-methoxy-substituted flavonoids, with a particular focus on inferring the activity of 4'-Methoxyflavanone against breast cancer cell lines. While direct and extensive research on this compound is limited, this paper synthesizes available data on structurally related compounds to provide a comprehensive overview of their mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

Cytotoxicity of Methoxy-Substituted Flavonoids in Breast Cancer Cell Lines

For instance, acacetin (5,7-dihydroxy-4'-methoxyflavone) has been shown to reduce the viability of breast cancer cells with an estimated IC50 of 25 µM after a 24-hour treatment[1]. Another related compound, 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone, demonstrated even stronger IC50 values of 3.71 μM in MCF-7 cells after 72 hours of treatment[1]. The substitution pattern of methoxy and hydroxyl groups on the flavonoid core significantly influences the cytotoxic activity[1].

| Compound | Breast Cancer Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |

| Acacetin (5,7-dihydroxy-4'-methoxyflavone) | Not specified | 24 | ~25 | [1] |

| 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | MCF-7 | 72 | 3.71 | [1] |

| 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | MDA-MB-231 | 72 | 21.27 | [1] |

| 7-hydroxy-4'-methoxyflavanone | HeLa (Cervical Cancer) | 24 | 40.13 µg/mL | [2][3] |

| 7-hydroxy-4'-methoxyflavone | HeLa (Cervical Cancer) | 24 | 25.73 µg/mL | [2] |

Note: Data for HeLa and WiDr cells are included to provide a broader context of the activity of a closely related 4'-methoxy-substituted flavanone.

Mechanisms of Anticancer Activity

The anticancer effects of methoxy-substituted flavonoids are attributed to their ability to modulate multiple cellular processes, leading to the inhibition of cancer cell proliferation and induction of cell death. The primary mechanisms include the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its evasion is a hallmark of cancer. Methoxyflavones have been shown to induce apoptosis in breast cancer cells through various mechanisms.

Signs of apoptosis, such as cell membrane blebbing, shrinkage, and fragmentation, have been observed in breast cancer cells treated with methoxyflavone analogs[1]. For example, 5-hydroxy 3',4',7-trimethoxyflavone (HTMF) was found to induce apoptosis in MCF-7 cells, as demonstrated by acridine orange/ethidium bromide (AO/EtBr) and Hoechst 33258 staining[4]. This compound also promoted the translocation of phosphatidylserine, an early marker of apoptosis, and caused DNA damage[4]. The induction of apoptosis by HTMF was associated with an increase in cellular reactive oxygen species (ROS) and a shift in the Bax:Bcl-2 ratio, favoring a pro-apoptotic state[4]. Furthermore, HTMF was shown to modulate apoptotic markers such as p53, Bcl-2, Bax, and cleaved PARP[4].

Polymethoxyflavones (PMFs) from orange peel have also been reported to induce apoptosis in MCF-7 breast cancer cells, a process linked to an increase in intracellular Ca2+ levels, which in turn activates Ca2+-dependent apoptotic proteases[5].

Cell Cycle Arrest

In addition to inducing apoptosis, methoxy-substituted flavonoids can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. This prevents cancer cells from progressing through the division cycle, ultimately leading to a halt in their growth. While specific data on this compound is scarce, related compounds have been shown to induce cell cycle arrest in various cancer cell lines. For instance, treatment of MDA-MB-231 human breast cancer cells with the chemotherapeutic drug doxorubicin resulted in S and G2/M phase arrest[6]. The ability of flavonoids to interfere with the cell cycle machinery represents a key aspect of their anticancer potential.

Modulation of Signaling Pathways

The anticancer effects of methoxy-substituted flavonoids are often mediated by their interaction with critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR and NF-κB pathways are prominent targets.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that is frequently hyperactivated in breast cancer, promoting cell growth, proliferation, and survival. Flavonoids have been shown to exert their anticancer effects by inhibiting this pathway[7][8]. Inhibition of the PI3K/Akt pathway can lead to the activation of downstream pro-apoptotic proteins and the suppression of anti-apoptotic factors, thereby sensitizing cancer cells to apoptosis[8].

dot

Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by this compound.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, cell proliferation, and survival. Constitutive activation of NF-κB is a common feature in many cancers, including breast cancer, where it contributes to tumor progression and resistance to therapy. Acacetin (5,7-dihydroxy-4'-methoxyflavone) has been shown to induce apoptosis in prostate cancer cells by targeting the Akt and NF-κB signaling pathways[9]. It achieves this by inhibiting the phosphorylation of IκBα and NF-κB in a dose-dependent manner[9]. This suggests that 4'-methoxy-substituted flavonoids may exert their anticancer effects by suppressing pro-survival signals mediated by NF-κB.

dot

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments commonly used to assess the anticancer potential of flavonoids.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

dot

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Cell Cycle Analysis by Flow Cytometry

This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cells with the test compound for a specified duration.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the levels of key proteins involved in signaling pathways, apoptosis, and the cell cycle.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion and Future Directions

The available evidence strongly suggests that 4'-methoxy-substituted flavonoids possess significant anticancer potential against breast cancer cells. Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways such as PI3K/Akt/mTOR and NF-κB. While direct experimental data for this compound is currently limited, the data from structurally related compounds provide a strong rationale for its investigation as a potential therapeutic agent.

Future research should focus on a comprehensive evaluation of this compound's efficacy in a panel of breast cancer cell lines, including triple-negative subtypes. In-depth mechanistic studies are required to elucidate the specific molecular targets and signaling pathways affected by this compound. Furthermore, in vivo studies using animal models are necessary to assess its therapeutic potential and pharmacokinetic properties. The synthesis and evaluation of novel this compound derivatives could also lead to the development of more potent and selective anticancer agents. This line of inquiry holds considerable promise for the development of novel, plant-derived therapies for breast cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Antiproliferative and apoptosis-induction studies of 5-hydroxy 3',4',7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apoptosis-inducing activity of hydroxylated polymethoxyflavones and polymethoxyflavones from orange peel in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flavones inhibit breast cancer proliferation through the Akt/FOXO3a signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acacetin (5,7-dihydroxy-4'-methoxyflavone) exhibits in vitro and in vivo anticancer activity through the suppression of NF-κB/Akt signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 4'-Methoxyflavanone in Neuroinflammation

Introduction

Neuroinflammation is a critical defensive response of the central nervous system (CNS) to various insults, including infection, trauma, and neurodegenerative diseases. This process is primarily mediated by glial cells, particularly microglia, which act as the resident immune cells of the CNS. While acute neuroinflammation is protective, chronic activation of microglia leads to the sustained release of pro-inflammatory mediators, such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This sustained inflammatory state contributes to neuronal damage and is a hallmark of many neurodegenerative disorders.

Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant attention for their neuroprotective and anti-inflammatory properties. Within this class, methoxylated flavanones represent a promising subgroup with enhanced metabolic stability and blood-brain barrier permeability. This guide focuses on the putative mechanism of action of a specific compound, 4'-Methoxyflavanone, in mitigating neuroinflammation.

Disclaimer: Direct experimental studies on the anti-neuroinflammatory mechanism of this compound are limited. The following guide is constructed based on extensive research into structurally analogous compounds, such as 7-methoxyflavanone and 6-methoxyflavone, to infer the most probable molecular pathways and cellular effects.

Core Mechanism: Inhibition of Microglial Activation

The central mechanism by which this compound is proposed to exert its anti-neuroinflammatory effects is through the suppression of microglial activation . In response to inflammatory stimuli like lipopolysaccharide (LPS), a component of bacterial cell walls, microglia transition from a resting state to a pro-inflammatory M1 phenotype. This activation triggers the production and release of a cascade of neurotoxic molecules.

Evidence from related methoxyflavones strongly suggests that this compound intervenes in this process by modulating key intracellular signaling pathways that govern the inflammatory response in microglia. The primary molecular targets are anticipated to be the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, alongside the activation of the protective Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway.

Inhibition of Pro-inflammatory Mediators

Studies on analogous compounds demonstrate a potent, dose-dependent reduction in the production of key inflammatory mediators in LPS-stimulated microglial cells.[1][2] this compound is expected to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE2, respectively.[1][3] Furthermore, it is projected to decrease the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][4]

Modulation of Key Signaling Pathways

Suppression of the NF-κB Signaling Pathway

The NF-κB pathway is a master regulator of inflammation.[5] In resting cells, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by LPS, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6][7]

Methoxyflavones have been shown to inhibit this cascade by preventing the phosphorylation and subsequent degradation of IκBα.[1][6] This action effectively traps NF-κB in the cytoplasm, blocking its transcriptional activity and reducing the expression of its target genes, including iNOS, COX-2, TNF-α, and IL-6.[3][6]

Attenuation of MAPK Signaling Pathways

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are crucial signaling molecules that regulate cellular responses to external stimuli, including inflammation.[8] LPS stimulation leads to the rapid phosphorylation and activation of these kinases in microglia.[8] Activated MAPKs, in turn, can activate transcription factors like AP-1 and contribute to the activation of NF-κB, further amplifying the inflammatory response.[6]

Studies on related methoxyflavones show significant suppression of LPS-induced phosphorylation of ERK, JNK, and p38.[1][3] By inhibiting MAPK activation, this compound can therefore downregulate the expression of iNOS, COX-2, and pro-inflammatory cytokines.[1][3]

References

- 1. 6-methoxyflavone suppresses neuroinflammation in lipopolysaccharide- stimulated microglia through the inhibition of TLR4/MyD88/p38 MAPK/NF-κB dependent pathways and the activation of HO-1/NQO-1 signaling [pubmed.ncbi.nlm.nih.gov]

- 2. 6-methoxyflavone-suppresses-neuroinflammation-in-lipopolysaccharide-stimulated-microglia-through-the-inhibition-of-tlr4-myd88-p38-mapk-nf-b-dependent-pathways-and-the-activation-of-ho-1-nqo-1-signaling - Ask this paper | Bohrium [bohrium.com]

- 3. 7-methoxyflavanone alleviates neuroinflammation in lipopolysaccharide-stimulated microglial cells by inhibiting TLR4/MyD88/MAPK signalling and activating the Nrf2/NQO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beneficial effects of natural flavonoids on neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]

- 6. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Importance of MAPK pathways for microglial pro-inflammatory cytokine IL-1 beta production - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Nuances of Efficacy: A Deep Dive into the Structure-Activity Relationship of 4'-Methoxyflavanone and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavanones, a subclass of flavonoids, are naturally occurring phenolic compounds found in various plants and fruits. Their basic structure, consisting of two aromatic rings (A and B) connected by a three-carbon heterocyclic ring (C), provides a versatile scaffold for medicinal chemistry. Among these, 4'-Methoxyflavanone has emerged as a compound of significant interest due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding the structure-activity relationship (SAR) of this compound and its analogs is paramount for the rational design of more potent and selective therapeutic agents. This technical guide provides an in-depth analysis of the SAR of this compound class, detailed experimental protocols for its evaluation, and visualizations of key biological pathways and experimental workflows.

The lipophilic nature of methoxy groups can influence the bioavailability and membrane permeability of these compounds.[1][2][3] The position and number of methoxy and hydroxyl groups on the flavanone core are critical determinants of their biological activity.[4][5][6]

Structure-Activity Relationship of this compound Analogs

The biological activities of this compound analogs are profoundly influenced by the substitution patterns on their A and B rings. The interplay between hydroxyl and methoxy groups, in particular, dictates their potency and selectivity.

Anticancer Activity

The anticancer potential of this compound and its derivatives is a subject of intensive research. The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][2][3]

Key SAR Insights for Anticancer Activity:

-

Hydroxylation: The presence of hydroxyl groups, particularly at the C5 and C7 positions of the A-ring and the C3' and C4' positions of the B-ring, is often associated with enhanced cytotoxic activity.[6] Dihydroxyl moieties at the 5,4'- and 3',4'-positions have been highlighted as important for antiproliferative effects in leukemia HL60 cells.[6]

-

Methoxylation: While the 4'-methoxy group is a defining feature, additional methoxylation can either enhance or diminish anticancer activity depending on the position. Increased methoxylation on the A-ring is generally correlated with enhanced cytotoxicity, whereas increased methoxylation on the B-ring may lead to reduced potency.[5]

-

B-Ring Substitution: The substitution pattern on the B-ring is a critical determinant of anticancer activity.[4] For instance, swapping the positions of hydroxyl and methoxy groups from C4' to C3' has been shown to significantly impact cytotoxicity in MCF-7 breast cancer cells.[1]

-

Lipophilicity: The balance between hydrophilic hydroxyl groups and lipophilic methoxy groups is crucial for membrane permeability and interaction with intracellular targets.[1][2][3]

| Compound/Analog | Modification | Cancer Cell Line | Activity (IC50 in µM) | Reference |

| 5,4'-dihydroxy-6,7,8-trimethoxyflavone | Additional OH and OMe groups | HCT116 (Colon) | Potent; 42% viability at 15 µM | [1] |

| Chrysosplenetin (5,4'-dihydroxy-3,6,7,3'-tetramethoxyflavone) | Isomeric shift and additional OMe | MCF-7 (Breast) | 0.3 | [1] |

| 5,7-Dimethoxyflavone | Different methoxylation pattern | HepG2 (Liver) | 25 | [5] |

| 5,4'-Dimethoxyflavone | Additional 5-OMe group | HL60 (Leukemia) | 36 | [5] |

| 7-Hydroxy-4'-methoxyflavanone | Additional 7-OH group | HeLa (Cervical), WiDr (Colon) | Under investigation | [7] |

Anti-inflammatory Activity

Flavanones are known to exert anti-inflammatory effects by modulating key signaling pathways and inhibiting pro-inflammatory enzymes.[8] The structural features of this compound analogs play a significant role in their anti-inflammatory capacity.

Key SAR Insights for Anti-inflammatory Activity:

-

Hydroxyl Groups: Hydroxyl groups are generally indispensable for anti-inflammatory function. Specifically, -OH groups at the C-5 and C-4' positions tend to enhance activity, while those at C-6, C-7, and C-8 may decrease it.[8]

-

C2-C3 Double Bond: The presence of a double bond between C2 and C3 (in the corresponding flavone) is often associated with stronger anti-inflammatory activity compared to the saturated bond in flavanones.[9]

-

Methoxy Group at C4': Interestingly, a methoxy group at the C4' position has been reported to potentially attenuate the overall anti-inflammatory and antioxidant activities in some contexts.[9][10]

-

Signaling Pathways: Methoxyflavones often exert their anti-inflammatory effects through pathways like NF-κB, MAPK, and JNK-STAT.[8]

| Compound/Analog | Modification | In Vitro/In Vivo Model | Key Findings | Reference |

| 3',4'-dihydroxyflavone | Dihydroxylation on B-ring | LPS-induced RAW 264.7 macrophages | IC50 for NO inhibition: 9.61 µM | [9][10] |

| Luteolin (a flavone with similar B-ring hydroxylation) | Dihydroxylation on B-ring | LPS-induced RAW 264.7 macrophages | IC50 for NO inhibition: 16.90 µM | [9][10] |

| 7-Methoxy group containing flavone | Methoxy group at C7 | Not specified | Enhances anti-inflammatory activity | [11] |

Antimicrobial Activity

The antimicrobial properties of flavonoids, including this compound analogs, are of growing interest in the face of rising antibiotic resistance. Their mechanism of action often involves membrane disruption, enzyme inhibition, and interference with microbial virulence factors.

Key SAR Insights for Antimicrobial Activity:

-

Hydroxylation: 5,7-dihydroxylation on the A-ring and 4'-hydroxylation on the B-ring are considered important pharmacophores for anti-MRSA activity.[12][13]

-

C2=C3 Double Bond: Flavones (with the C2=C3 double bond) are generally more active against Gram-positive bacteria than the corresponding flavanones.[12]

-

Lipophilicity: Hydrophobic substituents, such as prenyl or geranyl groups, can enhance the antibacterial activity of flavonoids. The amphipathic nature of these molecules is crucial for their interaction with bacterial membranes.[14]

-

Methoxylation: Methoxylation at certain positions, such as C3' and C5, has been reported to decrease the antibacterial action of flavonoids.[12][13]

| Compound/Analog | Modification | Microorganism | Activity (MIC in µg/mL) | Reference |

| Kaempferol derivatives | Hydroxylation pattern | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 - 2.0 | [12][13] |

| Flavones vs. Flavanones | C2=C3 double bond | Gram-positive bacteria | Flavones generally more active | [12] |

| Pinocembrin and 7-O-methyleriodictyol | Different substitution | Gram-positive and Gram-negative bacteria | 0.5 - 4 | [15] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of this compound analogs.

Synthesis of this compound Analogs

A common method for the synthesis of flavanones involves the cyclization of the corresponding 2'-hydroxychalcones.

General Procedure for the Synthesis of 2'-hydroxychalcones:

-

Dissolve an appropriately substituted 2'-hydroxyacetophenone and a substituted benzaldehyde in a suitable solvent (e.g., ethanol or methanol).

-

Add a catalytic amount of a base (e.g., NaOH or KOH) to the solution.

-

Stir the reaction mixture at room temperature for a specified period until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into crushed ice and acidify to precipitate the chalcone.

-

Filter, wash with water, and recrystallize the crude product to obtain the pure 2'-hydroxychalcone.

General Procedure for the Cyclization to Flavanones:

-

Reflux the synthesized 2'-hydroxychalcone in a suitable solvent (e.g., ethanol) in the presence of an acid catalyst (e.g., H2SO4) or a base (e.g., sodium acetate).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into ice-cold water to precipitate the flavanone.

-

Filter, wash, and recrystallize the product to obtain the pure flavanone analog.[16]

Anticancer Activity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[17][18][19][20][21]

Protocol:

-

Cell Seeding: Seed cells in a 96-well microtiter plate at a predetermined density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Discard the supernatant and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[17][19]

-

Washing: Wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove the TCA and excess media.[17][19]

-

Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[19]

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[19][20]

-

Solubilization: Air-dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at approximately 510-540 nm using a microplate reader.[17][20]

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

Anti-inflammatory Activity Assessment: TPA-Induced Mouse Ear Edema

This in vivo model is used to evaluate the topical anti-inflammatory activity of compounds.[22][23][24][25][26]

Protocol:

-

Animal Acclimatization: Acclimatize male CD-1 or Swiss mice for at least one week under standard laboratory conditions.

-

Induction of Edema: Topically apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone or ethanol) to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.[23][24]

-

Compound Application: Shortly after TPA application (e.g., 10-30 minutes), topically apply the test this compound analog dissolved in a suitable vehicle to the right ear.[23][24]

-

Edema Measurement: After a specific time (e.g., 4-6 hours), sacrifice the mice and take a standard-sized punch biopsy from both the right and left ears.

-